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Compound of Interest

Compound Name: 4-(Piperidin-1-yl)benzaldehyde

Cat. No.: B083096

An In-depth Technical Guide to 4-(Piperidin-1-yl)benzaldehyde: Properties, Synthesis, and
Applications in Drug Development

Executive Summary: 4-(Piperidin-1-yl)benzaldehyde is a versatile aromatic aldehyde that has
emerged as a strategically important building block in the fields of medicinal chemistry and
materials science.[1] Its unique structure, featuring a reactive aldehyde group and a tertiary
amine embedded within a piperidine ring, makes it a valuable precursor for a diverse range of
complex molecules. This guide provides a comprehensive technical overview for researchers
and drug development professionals, detailing the compound's core properties, validated
synthetic protocols, key applications, and analytical characterization. The content is structured
to deliver not just procedural steps but also the underlying scientific rationale, ensuring a
thorough understanding of its utility and handling.

Core Molecular Profile

4-(Piperidin-1-yl)benzaldehyde, also known by its synonym 1-(4-Formylphenyl)piperidine, is
an organic compound with the empirical formula C12H1sNO. Its structure consists of a
benzaldehyde molecule where the hydrogen atom at the para-position (position 4) of the
benzene ring is substituted by a piperidine ring via its nitrogen atom.

Caption: Molecular structure of 4-(Piperidin-1-yl)benzaldehyde.

This dual functionality is the source of its versatility in organic synthesis.[1] The aldehyde group
is a gateway for condensation reactions, reductive aminations, and oxidations, while the
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piperidine moiety influences solubility, basicity, and pharmacokinetic properties in derivative

compounds.

Identifier Value Source

Molecular Formula C12H15NO [2][3]

Molecular Weight 189.25 g/mol [2][3][4]

IUPAC Name 4-(Piperidin-1-yl)benzaldehyde
1-(4-Formylphenyl)piperidine,

Synonyms o [3]
4-Piperidinobenzaldehyde

CAS Number 10338-57-5 [2][4][5]

SMILES O=Cclccc(ccl)N1CCCCCl
ILIVPSVCFVQUAD-

INChl Key [2]

UHFFFAOYSA-N

Physicochemical and Safety Data

The compound is typically supplied as a yellow solid, reflecting the electronic conjugation

between the piperidine nitrogen and the benzaldehyde system.[5] Its physical properties are

consistent with a moderately polar organic molecule of its size.

Property Value Source
Appearance Yellow solid / crystals [5]
Melting Point 61-64 °C [21[4]
Boiling Point 344.3 £ 25.0 °C (Predicted) [2][4]
Density ~1.091 g/cm3 [2]
Purity Typically =97% [3]

Safety Profile: 4-(Piperidin-1-yl)benzaldehyde is classified as an irritant.[2] Standard

laboratory precautions should be observed, including the use of personal protective equipment
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(PPE) such as gloves and safety glasses.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Reaction Mechanism

The most common and efficient synthesis of 4-(Piperidin-1-yl)benzaldehyde is via a
nucleophilic aromatic substitution (SrAr) reaction. This pathway leverages the activation of an
aromatic ring towards substitution by a strong electron-withdrawing group.

Reactants Reagents & Conditions

Reflux at 100°C, 12-24h Pm 4-(Piperidin-1-yl)benzaldehyde

| 4-Fluorobenzaldehyde ||~ -I K2COs (Base)

Piperidine

| DMEF (Solvent)

Click to download full resolution via product page
Caption: Synthetic workflow for 4-(Piperidin-1-yl)benzaldehyde.

Mechanism Causality: The reaction proceeds by the attack of piperidine, acting as a
nucleophile, on the carbon atom of the benzene ring that is bonded to the fluorine atom in 4-
fluorobenzaldehyde. The fluorine is a good leaving group, and the reaction is facilitated by the
electron-withdrawing aldehyde group, which stabilizes the negatively charged intermediate
(Meisenheimer complex). Anhydrous potassium carbonate is employed as a base to neutralize
the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[4][5][6]
Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the
potassium carbonate and facilitating the SnAr mechanism.[6]
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Detailed Experimental Protocol

This protocol is a validated method for the synthesis of 4-(Piperidin-1-yl)benzaldehyde.[4][5]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-
fluorobenzaldehyde (0.200 mol), piperidine (0.300 mol), and anhydrous potassium carbonate
(40.0 g) in 300 mL of dimethylformamide (DMF).[4][5]

o Reaction Execution: Heat the mixture to reflux at approximately 100 °C and maintain this
temperature with stirring for 12 to 24 hours.[4][5][6] The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

e Product Isolation (Workup): After the reaction is complete, allow the mixture to cool to room
temperature. Concentrate the mixture under reduced pressure to remove the DMF.[4][5]

» Precipitation: Pour the concentrated residue into a beaker containing ice water.[4][5] This
step causes the organic product to precipitate out of the aqueous solution. Allow the mixture
to stand, preferably overnight, to maximize crystal formation.

 Purification: Collect the solid product by vacuum filtration. Wash the filtered solid thoroughly
with water to remove any remaining inorganic salts. The crude product can be further purified
by recrystallization from methanol to yield yellow crystals with high purity (98% yield has
been reported).[4][5]

Applications in Research and Drug Development

The strategic value of 4-(Piperidin-1-yl)benzaldehyde lies in its role as a versatile
intermediate for synthesizing a wide array of bioactive molecules and functional materials.[1]
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4-(Piperidin-1-yl)benzaldehyde
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Caption: Application map for 4-(Piperidin-1-yl)benzaldehyde.

Anti-inflammatory Agents: The scaffold is used as a starting point for developing novel anti-
inflammatory drugs.[4][5]

Antibacterial Agents: It is a key reactant in the synthesis of piperidine-incorporated a-
aminophosphonates, a class of compounds investigated for their antibacterial properties.[4]

[5]

Cancer Research: The molecule is integral to synthesizing compounds with potential
anticancer activity, including 5-hydroxyaurone derivatives that act as growth inhibitors
against certain cancer cell lines and Dihydrofolate reductase (DHFR) inhibitors.[4][5][6] The
piperidine nitrogen can form crucial hydrogen bonds within the active sites of enzymes like
DHFR, enhancing binding affinity.[6]

Neuropharmacology: It serves as a precursor for NR2B selective N-methyl-D-aspartate
(NMDA) receptor antagonists, which are targets for treating various neurological disorders.

[4]15]

Materials Science: Beyond pharmaceuticals, it is used to create fluorophores for monitoring
polymerization processes and in the synthesis of fulleropyrrolidines for advanced materials
applications.[4][5]

Analytical Characterization
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To ensure the identity and purity of synthesized 4-(Piperidin-1-yl)benzaldehyde, a
combination of spectroscopic methods is employed.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H-NMR: The spectrum would show characteristic signals for the aldehyde proton (a
singlet around & 9.7-9.9 ppm), aromatic protons in the para-substituted pattern (two
doublets between & 6.9-7.8 ppm), and multiple signals for the aliphatic protons of the
piperidine ring (typically broad signals between & 1.5-3.4 ppm).

o 1BC-NMR: The carbon spectrum would distinctly show the aldehyde carbonyl carbon
(around & 190 ppm), four signals for the aromatic carbons (with the carbon attached to the
nitrogen being significantly shielded), and three signals for the piperidine carbons.[7]

e Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=0
stretch would be observed around 1680-1700 cm~*. C-H stretching of the aromatic ring and
aldehyde group, as well as C-N stretching, would also be present.

e Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak
(M™*) corresponding to its molecular weight of 189.25 g/mol .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b083096#4-piperidin-1-yl-benzaldehyde-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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